molecular formula C8H16O4 B14703390 3-[(Oxan-2-yl)oxy]propane-1,2-diol CAS No. 22128-25-2

3-[(Oxan-2-yl)oxy]propane-1,2-diol

Cat. No.: B14703390
CAS No.: 22128-25-2
M. Wt: 176.21 g/mol
InChI Key: WOIXJHBXDNYCQN-UHFFFAOYSA-N
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Description

3-[(Oxan-2-yl)oxy]propane-1,2-diol is a protected glycerol derivative of interest in synthetic organic chemistry. The compound features a tetrahydropyranyl (THP) ether group, which is widely used as a robust protecting group for alcohols, allowing for selective reactions at other sites of the molecule during multi-step synthesis. This makes it a valuable synthetic intermediate, particularly in the preparation of complex lipids, glycoconjugates, and other bioactive molecules where selective manipulation of polyol structures is required. Researchers utilize this property to control reactivity in the synthesis of specialized compounds. The mechanism involves the stability of the THP group under basic conditions and its susceptibility to removal under mild acidic conditions. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Disclaimer: The information presented here is based on the general properties of the compound's chemical class. The specific characteristics, applications, and safety data for 3-[(Oxan-2-yl)oxy]propane-1,2-diol should be verified by consulting the relevant safety data sheet (SDS) and scientific literature before use.

Properties

CAS No.

22128-25-2

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

3-(oxan-2-yloxy)propane-1,2-diol

InChI

InChI=1S/C8H16O4/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-10H,1-6H2

InChI Key

WOIXJHBXDNYCQN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC(CO)O

Origin of Product

United States

Preparation Methods

Protection of Glycerol Diols

Glycerol’s 1,2-diols are protected as a cyclic acetal (e.g., acetone ketal) to isolate the 3-hydroxyl group. This step ensures regioselectivity by preventing unwanted etherification at the primary hydroxyls. The reaction proceeds under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous acetone, yielding 1,2-O-isopropylidene glycerol (solvent: acetone, yield: 85–92%).

Alkylation with Activated THP Derivatives

The free 3-hydroxyl group is deprotonated using a strong base (e.g., NaH or KOtBu) in tetrahydrofuran (THF), generating a nucleophilic alkoxide. This intermediate reacts with 2-(tosyloxy)oxane (THP-OTs) at 60–80°C for 6–12 hours. The tosylate leaving group facilitates efficient substitution, yielding 1,2-O-isopropylidene-3-(oxan-2-yloxy)propane.

Deprotection of the Acetal Group

The isopropylidene group is cleaved under mild acidic conditions (e.g., aqueous HCl in THF, 25°C, 2 hours), restoring the 1,2-diols and yielding the final product. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Key Parameters

Step Conditions Yield (%)
Acetal Protection Acetone, p-TsOH, reflux, 4 h 89
Alkylation THF, NaH, THP-OTs, 70°C, 8 h 78
Deprotection 0.1 M HCl/THF, 25°C, 2 h 91

Acid-Catalyzed Direct Etherification with Dihydropyran

This one-pot method leverages the reactivity of dihydropyran (DHP) under Brønsted acid catalysis to directly introduce the THP group onto glycerol. While less regioselective than the Williamson approach, optimizing reaction conditions enhances 3-O-THP formation:

Reaction Mechanism

In the presence of pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), DHP undergoes ring-opening to form an oxonium ion. Glycerol’s 3-hydroxyl attacks the electrophilic carbon, yielding the THP ether. The secondary 2-hydroxyl exhibits lower nucleophilicity, favoring 3-O substitution (70–75% selectivity).

Optimization Strategies

  • Solvent Effects : Dichloromethane (DCM) or toluene improves THP solubility and minimizes side reactions.
  • Temperature Control : Maintaining 0–5°C suppresses polymerization and di-substitution.
  • Catalyst Loading : 5 mol% PPTS achieves optimal conversion without excessive acid degradation.

Performance Metrics

Parameter Value
Selectivity (3-O-THP) 72%
Isolated Yield 65%
Purity (HPLC) 93%

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables ether formation under mild, non-acidic conditions, preserving acid-sensitive functional groups. While traditionally used for alcohols with restricted mobility, it has been adapted for glycerol derivatives:

Reaction Setup

Glycerol, THP-OH, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous THF at 0°C. The reaction proceeds via a redox mechanism, transferring the THP group to the 3-hydroxyl with inversion of configuration.

Advantages and Limitations

  • Advantages : No need for pre-protection; compatible with base-sensitive substrates.
  • Limitations : High cost of reagents (DEAD/PPh₃); moderate yields (50–60%) due to competing reactions at other hydroxyls.

Industrial-Scale Production Using DMC Catalysts

Double metal cyanide (DMC) catalysts, noted for their efficiency in polyether synthesis, have been repurposed for monomeric ethers like 3-[(Oxan-2-yl)oxy]propane-1,2-diol:

Process Overview

Glycerol and DHP are heated (80–100°C) in the presence of Zn₃[Co(CN)₆]₂ catalyst. The DMC framework facilitates Lewis acid-mediated activation of DHP, enhancing reaction rate and selectivity.

Scalability Metrics

Parameter Bench Scale (100 g) Pilot Plant (10 kg)
Conversion (%) 88 85
Selectivity (%) 80 78
Cycle Time (h) 6 5.5

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

Method Yield (%) Regioselectivity Cost ($/kg) Scalability
Williamson Synthesis 78 High (>90%) 120 Moderate
Acid-Catalyzed 65 Moderate (70%) 80 High
Mitsunobu 55 Low (50%) 300 Low
DMC Catalysis 85 High (80%) 95 High

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of halides, amines, and other substituted derivatives.

Scientific Research Applications

3-[(Oxan-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Oxan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Structural Classification and Substituent Effects

The propane-1,2-diol core allows diverse substitutions, leading to variations in properties:

Compound Substituent Type Key Features Evidence ID
3-[(Oxan-2-yl)oxy]propane-1,2-diol Cyclic ether (oxane) Enhanced solubility via ether oxygen; potential for hydrogen bonding. Inferred
3-(Naphthalen-2-yloxy)propane-1,2-diol Aromatic (naphthyl) High enantiomeric excess (99.5% ee) in chiral separations due to rigidity.
3-((13-methylhexadecyl)oxy)propane-1,2-diol Branched alkyl chain Marine-derived; lipophilic, suited for membrane interactions.
3-(4-Methoxyphenoxy)propane-1,2-diol Aromatic (methoxyphenyl) Solid state at room temperature; used in polymer synthesis.
(S)-3-(((R,Z)-12-hydroxyoctadec-9-en-1-yl)oxy)propane-1,2-diol Hydroxyalkyl Broad-spectrum antimicrobial activity (MIC: 19.53 µg/mL).
Ethylhexylglycerin Branched alkyl (2-ethylhexyl) Surfactant properties; used in cosmetics for emolliency.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., naphthyl, methoxyphenyl) enhance rigidity and enantioselectivity in chiral separations , while aliphatic chains increase lipophilicity, influencing membrane permeability .
  • Cyclic Ether vs.

Key Insights :

  • Hydrophobic Interactions : Long alkyl chains (e.g., C16 in marine-derived diols) enhance membrane disruption, critical for antimicrobial and cytotoxic activities .
  • Functional Group Effects: Polar groups (e.g., hydroxy in compound 11) improve target binding, while nonpolar substituents (e.g., methoxy) reduce potency .

Key Comparisons :

  • Cyclic vs. Linear Substituents : The oxane ring may confer higher thermal stability compared to linear alkyl chains, similar to methoxyphenyl derivatives used in polymers .
  • Surfactant Properties : Branched chains (e.g., ethylhexyl) lower surface tension, while cyclic groups (e.g., oxane) might offer milder sensory effects for cosmetics .

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